3-(1H-Imidazol-2-yl)pyridin-4-amine
CAS No.:
Cat. No.: VC17754455
Molecular Formula: C8H8N4
Molecular Weight: 160.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8N4 |
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Molecular Weight | 160.18 g/mol |
IUPAC Name | 3-(1H-imidazol-2-yl)pyridin-4-amine |
Standard InChI | InChI=1S/C8H8N4/c9-7-1-2-10-5-6(7)8-11-3-4-12-8/h1-5H,(H2,9,10)(H,11,12) |
Standard InChI Key | NOIKGQCVIQVFQW-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=CC(=C1N)C2=NC=CN2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Identification
3-(1H-Imidazol-2-yl)pyridin-4-amine (CAS# 1602196-34-8) has the molecular formula C₈H₈N₄ and a molecular weight of 160.18 g/mol . The compound consists of a pyridine ring substituted at the 3-position with an imidazole group and at the 4-position with an amine (-NH₂) group. Its planar geometry and conjugated π-system facilitate interactions with biological targets and metal ions, a feature shared with structurally related compounds such as 2-(1H-imidazol-2-yl)pyridine .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₈N₄ | |
Molecular Weight | 160.18 g/mol | |
Melting Point | Not Available (N/A) | |
Boiling Point | N/A | |
Density | N/A | |
SMILES Notation | c1cncc(c1N)c2ncc[nH]2 |
The absence of reported melting and boiling points underscores the need for further experimental characterization.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
While no explicit synthesis protocol for 3-(1H-Imidazol-2-yl)pyridin-4-amine is documented in the provided sources, analogous compounds suggest viable routes. For example, derivatives of 2-(1H-imidazol-2-yl)pyridine are synthesized via condensation reactions between aminopyridines and carbonyl compounds . Adapting these methods, a plausible pathway for 3-(1H-Imidazol-2-yl)pyridin-4-amine could involve:
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Condensation of 4-aminopyridine with glyoxal in the presence of ammonium acetate under reflux conditions.
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Cyclization of N-(pyridin-4-yl)formamide using formamide and sulfuric acid as a catalyst.
These reactions typically proceed in polar solvents (e.g., ethanol or acetic acid) at elevated temperatures (80–120°C), yielding imidazole-pyridine hybrids. Purification via recrystallization or column chromatography would follow .
Industrial Production Considerations
Industrial synthesis might employ continuous flow reactors to enhance yield and reduce waste. Catalysts such as zeolites or metal-organic frameworks (MOFs) could optimize reaction kinetics, while solvent-free methodologies align with green chemistry principles. Scalability remains untested for this specific compound, necessitating process engineering studies.
Biological Activity and Mechanistic Insights
Antimicrobial and Antifungal Properties
Compounds bearing imidazole-pyridine scaffolds show broad-spectrum antimicrobial activity. The amine group’s ability to form hydrogen bonds with microbial enzymes (e.g., cytochrome P450) could potentiate these effects .
Applications in Materials Science
Coordination Chemistry
The imidazole and pyridine moieties serve as dual N-donor ligands, enabling stable complexes with transition metals (e.g., Fe²⁺, Cu²⁺). These complexes exhibit applications in:
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Spin Crossover (SCO) Materials: Iron(II) complexes undergo reversible spin-state transitions under thermal or optical stimulation, useful in memory devices .
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Catalysis: Copper complexes catalyze C–N bond-forming reactions, relevant to pharmaceutical synthesis .
The amine group in 3-(1H-Imidazol-2-yl)pyridin-4-amine could introduce additional binding sites, diversifying coordination modes.
Future Directions and Research Gaps
Priority Areas for Investigation
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Synthetic Optimization: Developing high-yield, scalable routes for 3-(1H-Imidazol-2-yl)pyridin-4-amine.
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Biological Profiling: In vitro and in vivo assays to evaluate anticancer, antimicrobial, and pharmacokinetic properties.
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Materials Applications: Exploring its utility in MOFs, sensors, and photoluminescent materials.
Challenges
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Stability: The amine group may confer sensitivity to oxidation, necessitating protective strategies during storage.
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Toxicity: Preliminary toxicity screenings are critical to assess therapeutic potential.
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